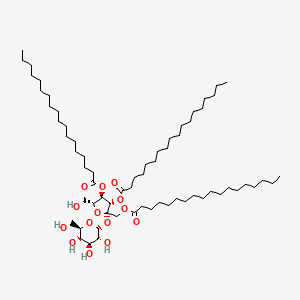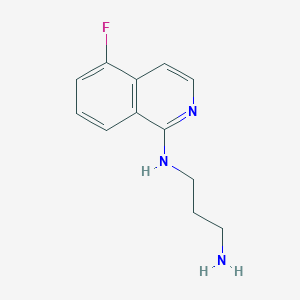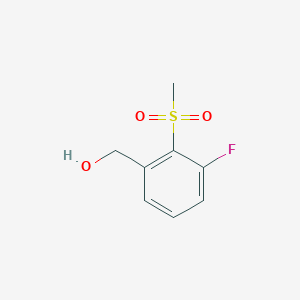
3-Fluoro-2-(methylsulphonyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-(methylsulphonyl)benzyl alcohol: is an organic compound with the molecular formula C8H9FO3S It is characterized by the presence of a fluorine atom, a methylsulphonyl group, and a benzyl alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Nucleophilic Substitution: : One common method for synthesizing 3-Fluoro-2-(methylsulphonyl)benzyl alcohol involves the nucleophilic substitution of a suitable precursor. For example, starting with 3-fluorobenzyl chloride, a nucleophilic substitution reaction with sodium methylsulphinate can yield the desired product.
Reaction Conditions: The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the substitution process.
-
Reduction of Ketones: : Another synthetic route involves the reduction of 3-fluoro-2-(methylsulphonyl)benzaldehyde using a reducing agent like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Reaction Conditions: This reduction is usually carried out in an alcohol solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : 3-Fluoro-2-(methylsulphonyl)benzyl alcohol can undergo oxidation to form 3-fluoro-2-(methylsulphonyl)benzaldehyde or 3-fluoro-2-(methylsulphonyl)benzoic acid, depending on the oxidizing agent used.
Common Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).
-
Reduction: : The compound can be reduced to form 3-fluoro-2-(methylsulphonyl)benzylamine using reducing agents like lithium aluminium hydride (LiAlH4).
-
Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents: Thionyl chloride (SOCl2) for chlorination, or phosphorus tribromide (PBr3) for bromination.
Major Products
Oxidation: 3-Fluoro-2-(methylsulphonyl)benzaldehyde, 3-fluoro-2-(methylsulphonyl)benzoic acid.
Reduction: 3-Fluoro-2-(methylsulphonyl)benzylamine.
Substitution: 3-Fluoro-2-(methylsulphonyl)benzyl chloride, 3-Fluoro-2-(methylsulphonyl)benzyl bromide.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-Fluoro-2-(methylsulphonyl)benzyl alcohol is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for creating various derivatives.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. It may also be used in the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-(methylsulphonyl)benzyl alcohol depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, while the methylsulphonyl group can enhance its solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-2-(methylsulphonyl)benzoic acid
- 3-Fluoro-2-(methylsulphonyl)benzaldehyde
- 3-Fluoro-2-(methylsulphonyl)benzylamine
Uniqueness
Compared to its analogs, 3-Fluoro-2-(methylsulphonyl)benzyl alcohol offers a unique combination of functional groups that can be exploited for various synthetic and application purposes. Its alcohol moiety allows for further functionalization, while the fluorine and methylsulphonyl groups provide distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C8H9FO3S |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
(3-fluoro-2-methylsulfonylphenyl)methanol |
InChI |
InChI=1S/C8H9FO3S/c1-13(11,12)8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3 |
Clave InChI |
PHRPOLXJEGDTOR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C=CC=C1F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


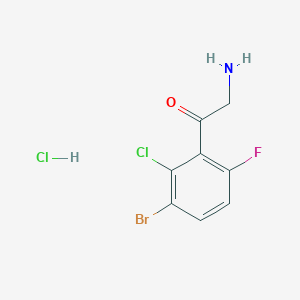
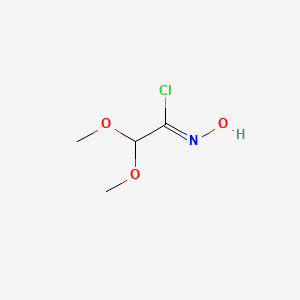
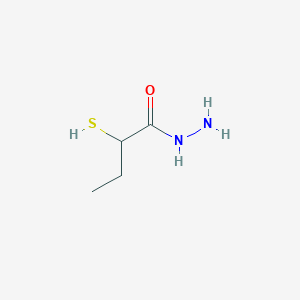
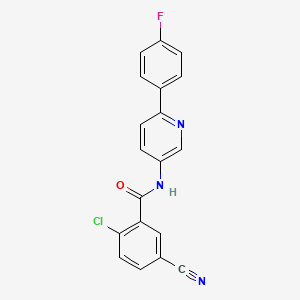

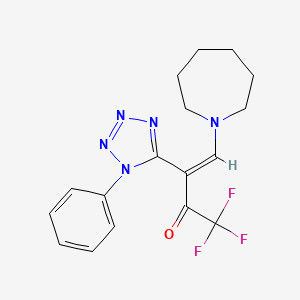
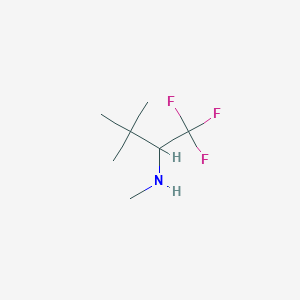
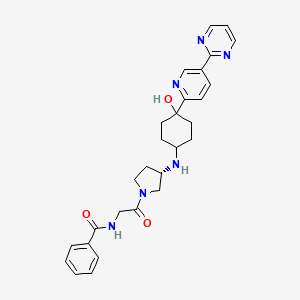

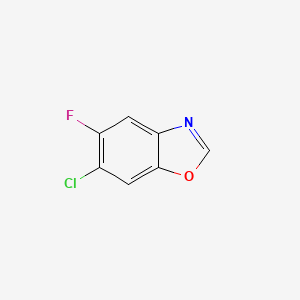
![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)

